Neriifolin

Vue d'ensemble

Description

La nériifoline est un glycoside cardénolide, un type de glycoside stéroïdien, que l'on trouve dans les graines de Cerbera odollam et Thevetia ahouai . Elle est connue pour ses puissantes activités biologiques, notamment son rôle de médicament cardiotonique, de toxine et d'agent neuroprotecteur . La nériifoline a une formule moléculaire de C30H46O8 et un poids moléculaire de 534,68 g/mol .

Méthodes De Préparation

La nériifoline peut être isolée des fruits non mûrs de Cerbera manghas. Le processus d'extraction implique l'utilisation de méthanol pour extraire les composés des fruits séchés. Le résidu méthanolique est ensuite mis en suspension dans l'eau et extrait successivement avec du n-hexane, de l'acétate d'éthyle et du n-butanol

Analyse Des Réactions Chimiques

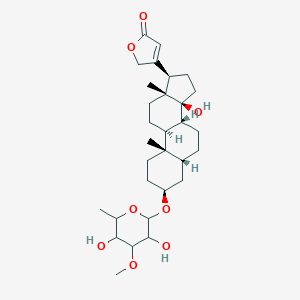

Structural Features of Neriifolin

This compound () comprises a steroidal aglycone core linked to a sugar moiety. Key functional groups include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 534.7 g/mol |

| Key Functional Groups | Lactone ring, hydroxyl groups, methoxy group, glycosidic bond |

| Stereochemistry | Multiple chiral centers (e.g., 3S, 5R, 8R) |

The compound’s structure includes a 17α-linked sugar unit (6-deoxy-3-O-methyl-α-L-glucopyranose) and a 14-hydroxyl group on the steroid nucleus, critical for its biological activity .

Na+/K+-ATPase Inhibition

This compound binds to the extracellular α-subunit of Na+/K+-ATPase, a membrane-bound enzyme. This interaction involves:

-

Competitive displacement of endogenous cardiac glycosides (e.g., ouabain) at the binding site.

-

Conformational changes in the enzyme’s tertiary structure, inhibiting ion transport and increasing intracellular calcium levels .

Hydrolysis Reactions

The glycosidic bond in this compound is susceptible to acid- or enzyme-catalyzed hydrolysis :

-

Acidic conditions : Cleavage of the sugar moiety (6-deoxy-3-O-methylglucose) yields the aglycone (neriifogenin) and free sugar.

-

Enzymatic hydrolysis : β-glucosidases in mammalian tissues or microbial enzymes can release the aglycone, altering bioavailability .

Reaction Example :

Thermal and Photolytic Degradation

This compound’s lactone ring undergoes ring-opening reactions under prolonged exposure to:

-

Heat : Decarboxylation or oxidation at the lactone carbonyl group.

-

UV light : Photoisomerization or cleavage of the furan-5-one moiety .

Oxidative Reactions

The steroid nucleus’s hydroxyl groups are prone to oxidation , forming ketones or epoxides in the presence of reactive oxygen species (ROS).

Pharmacological Reactivity

In ischemic stroke models, this compound demonstrates delayed neuroprotection (therapeutic window >6 hours) by:

Applications De Recherche Scientifique

Neuroprotective Properties

Neriifolin has been identified as a potent neuroprotective agent, particularly in models of ischemic stroke. Research indicates that it exerts its effects primarily through inhibition of the Na/K-ATPase enzyme, which plays a critical role in maintaining cellular ion balance and excitability.

Case Studies: Neuroprotection in Ischemic Models

- Study 1 : In a study utilizing neonatal models of hypoxia/ischemia, this compound demonstrated significant neuroprotective effects. The compound was tested in whole-animal models and showed favorable outcomes in reducing neuronal cell death during ischemic events .

- Study 2 : An ex vivo model using transgenic mice confirmed the dose-dependent neuroprotection offered by this compound against cortical pyramidal neuron degeneration. This model highlighted the compound's potential for therapeutic use in ischemic stroke scenarios .

Data Table: Neuroprotective Efficacy of this compound

| Model Type | Dose (μM) | Observed Effect | Reference |

|---|---|---|---|

| Neonatal Hypoxia-Ischemia | 0.01 | Significant neuroprotection | |

| Transgenic Brain Slice Model | Varies | Dose-dependent neuronal survival |

Anticancer Activity

This compound has also been explored for its anticancer properties, particularly against various cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell proliferation effectively.

Case Studies: Anticancer Effects

- Study 1 : The anticancer efficacy of 17βH-neriifolin was evaluated against SKOV-3 ovarian cancer cells. Results indicated an IC value of 0.01 μM, demonstrating a potent cytotoxic effect compared to paclitaxel .

- Study 2 : Further investigations revealed that this compound induced apoptosis through mechanisms involving specific proteins such as vimentin and pyruvate kinase, which are known to play roles in cellular stress responses .

Data Table: Anticancer Efficacy of this compound

Ethnomedicinal Use

This compound has historical significance in traditional medicine, particularly within regions where Cerbera odollam is prevalent. It is utilized for its cardiotonic effects and as a potential treatment for various ailments.

Ethnomedicinal Insights

A survey conducted among traditional healers indicated that this compound is often used to manage cardiovascular conditions due to its ability to enhance cardiac contractility while also being recognized for its toxic properties at higher doses . This dual nature necessitates careful consideration in therapeutic contexts.

Mécanisme D'action

Neriifolin exerts its effects primarily by inhibiting the Na+/K±ATPase enzyme, which leads to an increase in intracellular calcium levels. This mechanism is crucial for its cardiotonic effects . In cancer cells, this compound induces apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins . It also inhibits the formation of LC3-associated phagosomes, which is essential for its neuroprotective effects .

Comparaison Avec Des Composés Similaires

La nériifoline est similaire à d'autres glycosides cardénolides tels que la digitoxigénine, la thévetine A et l'ouabaïne . La nériifoline est unique en raison de sa structure glycosidique spécifique et de ses puissants effets inhibiteurs sur l'expression génique dépendante de HOXA9 . Cela en fait un composé précieux pour le développement d'inhibiteurs de petites molécules ciblant HOXA9 dans la leucémie myéloïde aiguë .

Composés Similaires

- Digitoxigénine

- Thévetine A

- Ouabaïne

- Bufalotoxine

- Convallatoxine

Les propriétés uniques de la nériifoline et ses applications diverses en font un composé d'un intérêt significatif dans divers domaines de la recherche scientifique.

Activité Biologique

Neriifolin, a cardiac glycoside derived from the plant Thevetia peruviana, has garnered attention for its diverse biological activities, particularly in cancer treatment and neuroprotection. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits its biological effects primarily through:

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines, including prostate, breast, colorectal, and ovarian cancers. The mechanism involves the activation of endoplasmic reticulum stress (ERS), which leads to increased DNA damage and apoptosis through the CHOP-C/EBP-α signaling axis .

- Neuroprotective Effects : this compound has demonstrated significant neuroprotective properties in models of ischemic stroke. It acts on the Na+/K+-ATPase pump, enhancing neuronal survival following oxygen-glucose deprivation (OGD) in vitro and reducing infarct size in vivo in rodent models .

Anti-Cancer Activity

A recent study highlighted this compound's ability to suppress prostate cancer cell malignancy by increasing DNA damage and apoptosis. Transcriptome analysis revealed that this compound significantly induced double-strand breaks (DSBs) and inhibited DSB repair mechanisms . The following table summarizes its anti-cancer activities across different cell lines:

| Cancer Type | IC50 (µg/mL) | Mechanism |

|---|---|---|

| Prostate | 1.91 ± 0.76 | Induces apoptosis via ERS |

| Breast | 5.78 ± 2.12 | Inhibits proliferation |

| Colorectal | 6.30 ± 4.45 | Induces DNA damage |

| Ovarian | 12.04 ± 3.43 | Triggers apoptotic pathways |

Neuroprotective Activity

This compound's neuroprotective effects were confirmed in various experimental models:

- In vitro Studies : this compound exhibited dose-dependent neuroprotection in cortical neurons subjected to OGD, with significant neuronal survival observed even with delayed administration .

- In vivo Studies : In rodent models of ischemic stroke, administration of this compound resulted in a significant reduction in cerebral infarct size, demonstrating its potential as a therapeutic agent for stroke management .

Case Studies

- Case of Cardiac Glycoside Toxicity : A case study reported a patient who ingested Cerbera odollam seeds containing this compound, leading to lethal glycoside toxicity. Despite initial stability, the patient developed severe hyperkalemia and arrhythmias, highlighting the potential risks associated with this compound ingestion .

- Neuroprotection in Stroke Models : In a study involving neonatal rats subjected to hypoxia-ischemia, this compound was administered post-injury and resulted in improved outcomes compared to control groups. This suggests that this compound could be beneficial for delayed intervention in stroke patients .

Propriétés

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18+,19-,20+,21-,22+,24-,25-,26+,27-,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUNMTHWNSJUOG-BAOINKAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40881390 | |

| Record name | Neriifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

466-07-9 | |

| Record name | Neriifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=466-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neriifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neriifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5β)-3β-[(6-deoxy-3-O-methyl-α-L-glucopyranosyl)oxy]-14-hydroxycard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NERIIFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RD2ADS9WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does neriifolin exert its effects at the cellular level?

A1: this compound's primary mechanism of action involves the inhibition of sodium-potassium adenosine triphosphatase (Na+/K+-ATPase), an enzyme crucial for maintaining ionic gradients across cell membranes. [] This inhibition disrupts cellular ion homeostasis, leading to a cascade of downstream effects. []

Q2: What is the impact of this compound on the Na+/K+-ATPase α3 subunit?

A2: Research suggests that this compound preferentially targets the Na+/K+-ATPase α3 subunit, which is predominantly found in neurons. [] This interaction disrupts neuronal function, potentially contributing to both its therapeutic and toxic effects.

Q3: What is the chemical structure of this compound?

A3: this compound is a cardiac glycoside with the IUPAC name (3β,5β,14β)-3-[(6-deoxy-3-O-methyl-α-L-glucopyranosyl)oxy]-14-hydroxycard-20(22)-enolide. [, ] Structurally, it comprises a steroid nucleus with a lactone ring at the C-17 position and a sugar moiety (L-thevetose) attached at C-3. [, , ]

Q4: What are the potential therapeutic applications of this compound?

A4: this compound has demonstrated potential anticancer effects, particularly in breast cancer cell lines. [, , ] Its ability to induce cytostatic effects and apoptosis in these cells suggests a potential therapeutic avenue. [] Additionally, this compound shows promise as a neuroprotective agent against ischemic stroke. []

Q5: How is this compound metabolized and excreted?

A7: Following administration, a significant portion of this compound is metabolized in the liver and excreted through bile and feces. [, ] A smaller percentage is excreted unchanged in urine. []

Q6: What are the primary toxicological concerns associated with this compound?

A8: this compound is a potent cardiotoxin, with its toxicity primarily attributed to its inhibitory action on Na+/K+-ATPase, similar to other cardiac glycosides. [, ] Ingestion can lead to severe cardiac arrhythmias, and even death. [, , ]

Q7: What are the clinical manifestations of this compound poisoning?

A9: Symptoms of this compound poisoning include vomiting, diarrhea, drowsiness, dilated pupils, and changes in heart rhythm. [, ] Electrocardiogram (ECG) abnormalities, such as bradycardia, atrioventricular block, and various tachyarrhythmias, are commonly observed. [, ]

Q8: Are there any known antidotes for this compound poisoning?

A10: While supportive care remains the mainstay of treatment for this compound poisoning, digoxin-specific antibody fragments have proven effective in reversing life-threatening cardiac arrhythmias and improving survival rates. []

Q9: What analytical techniques are employed for the detection and quantification of this compound?

A11: High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is commonly used for the qualitative and quantitative analysis of this compound in various matrices, including plant extracts, serum, and biological samples. [, , ]

Q10: What are the future directions for research on this compound?

A12: Future research should focus on understanding the precise molecular mechanisms underlying this compound's diverse biological activities, particularly its anticancer and neuroprotective effects. [, ] Additionally, investigations into safer derivatives or delivery methods could help mitigate its toxicity and enhance therapeutic potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.